molecular formula C₁₂H₁₀Cl₂N₂O B1142689 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole CAS No. 1021436-61-2

5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole

Cat. No.: B1142689
CAS No.: 1021436-61-2
M. Wt: 269.13
InChI Key:
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Description

5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of 1-(4-chlorophenyl)cyclopropyl ketone. This can be achieved through the reaction of 4-chlorobenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride.

    Oxadiazole Ring Formation: The cyclopropyl ketone is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with an appropriate carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the 1,2,4-oxadiazole ring.

    Chloromethylation: The final step involves the chloromethylation of the oxadiazole ring. This can be achieved using formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and oxadiazole moieties.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions to achieve substitution at the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation might lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole: Similar structure but lacks the 4-chloro substitution on the phenyl ring.

    5-(Bromomethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of chloromethyl.

    3-(1-(4-Chlorophenyl)cyclopropyl)-1,2,4-oxadiazole: Lacks the chloromethyl group.

Uniqueness

The presence of both the chloromethyl and 4-chlorophenyl groups in 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJZGVZGPYKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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